molecular formula C10H12N4O2 B2730490 N-(furan-2-ylmethyl)-2-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide CAS No. 1018057-10-7

N-(furan-2-ylmethyl)-2-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B2730490
CAS No.: 1018057-10-7
M. Wt: 220.232
InChI Key: SQFJAVYWSGEMJT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core linked to a furan-2-ylmethyl group via an acetamide bridge. This structure places it within a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their versatile interactions with biological targets . The 1,2,4-triazole moiety, in particular, is a well-documented pharmacophore known to contribute to a wide spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial effects . Researchers are investigating this compound and its analogs primarily for their potential to inhibit protein-protein interactions (PPIs), which are promising but challenging targets in drug discovery . For instance, structurally similar trisubstituted 1,2,4-triazoles have been identified as inhibitors of the annexin A2-S100A10 protein interaction, a complex implicated in processes like vascular neo-angiogenesis and tumour cell metastasis . The proposed mechanism of action for such inhibitors involves the small molecule occupying the binding groove on the protein surface, thereby disrupting the native protein complex . Furthermore, the furan and triazole components of the molecule suggest potential for antimicrobial applications, as these heterocycles are commonly found in agents that inhibit bacterial enzymes or disrupt fungal ergosterol biosynthesis . This reagent is intended for research applications only, specifically for in-vitro studies in fields such as oncology, infectious disease, and chemical biology to explore new therapeutic pathways.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-7-12-9(14-13-7)5-10(15)11-6-8-3-2-4-16-8/h2-4H,5-6H2,1H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFJAVYWSGEMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₉H₉N₅O₄
Molecular Weight 251.202 g/mol
CAS Number 2034282-69-2

This compound contains a furan ring and a triazole moiety, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the triazole ring is crucial for this activity, as it interacts with microbial enzymes and disrupts their metabolic processes .

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. The triazole moiety is believed to play a vital role in binding to specific targets within cancer cells, enhancing its cytotoxic effects .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways.
  • Receptor Interaction : The compound may interact with specific cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.
  • Oxidative Stress Induction : It has been suggested that this compound can increase oxidative stress within cells, leading to cell death in malignant cells while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds to draw parallels with this compound:

  • Anticancer Studies : A study published in MDPI found that derivatives with triazole rings exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cells (IC50 < 10 µM) .
    CompoundIC50 (µM)Cancer Cell Line
    Similar Triazole Derivative< 10MCF7 (Breast Cancer)
    Another Triazole Compound15HeLa (Cervical Cancer)
  • Antimicrobial Studies : Research has shown that triazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities to this compound were tested against E. coli and Staphylococcus aureus with promising results .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N-(furan-2-ylmethyl)-2-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide as an anticancer agent. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
HepG2 (Liver Cancer)0.18
A549 (Lung Cancer)5.07
MDA-MB-231 (Breast Cancer)5.18

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : The furan derivative can be synthesized through the condensation of furan with appropriate aldehydes or ketones.
  • Triazole Formation : The triazole ring can be formed via cyclization reactions involving 3-methyl-1H-1,2,4-triazole and acetamide derivatives.
  • Final Coupling : The final product is obtained by coupling the furan derivative with the triazole moiety under acidic or basic conditions.

Case Study 1: Anticancer Evaluation

A study conducted on derivatives of this compound demonstrated its efficacy against multiple cancer cell lines. The compound was found to induce apoptosis through increased expression of pro-apoptotic genes while inhibiting anti-apoptotic pathways .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. This study suggests that modifications to the structure could enhance its activity and selectivity.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole moiety exhibits versatile reactivity due to its nitrogen-rich heterocyclic structure. Key reactions include:

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles under copper-catalyzed conditions. For example:

  • Reaction with phenylacetylene forms fused triazolo-pyrimidine derivatives via Huisgen cycloaddition .

  • Catalyzed by Cu(I), yields exceed 75% at 60°C in THF .

Alkylation and Arylation

The N1 and N4 positions of the triazole undergo alkylation with halogenated reagents:

ReagentProductConditionsYield (%)
Benzyl bromideN1-benzylated triazole derivativeK₂CO₃, DMF, 80°C68
4-Chlorophenyl iodideN4-aryl derivativePd(OAc)₂, DMF, 100°C52

Acetamide Group Transformations

The acetamide linker undergoes hydrolysis and condensation reactions:

Acid/Base-Catalyzed Hydrolysis

  • Acidic conditions : Cleavage to 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetic acid (HCl, reflux, 4h, 89% yield).

  • Basic conditions : Forms sodium carboxylate intermediate (NaOH, 60°C, 2h).

Condensation with Amines

Reacts with primary amines (e.g., aniline) to form Schiff bases:

  • Catalyst: AcOH, ethanol, 70°C

  • Yield: 73–85% depending on amine substituents.

Furan Ring Modifications

The furan-2-ylmethyl group participates in electrophilic substitutions and oxidations:

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 of furan (62% yield).

  • Sulfonation : SO₃·Py complex in DCM yields sulfonated derivatives (55% yield).

Oxidation to Dienedione

  • Oxidizing agents like MnO₂ convert the furan ring to a γ-dienedione system:

    • Conditions: CHCl₃, 25°C, 12h

    • Yield: 48%.

Cross-Coupling Reactions

The methyl group on the triazole enables Suzuki-Miyaura couplings:

Boronic AcidCatalyst SystemProductYield (%)
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃3-(4-methoxyphenyl)triazole71
3,5-Bis(trifluoromethyl)phenylPdCl₂(dppf), CsFFluoroaryl-substituted derivative63

Biological Interactions

While not strictly chemical reactions, the compound’s interaction with biological targets involves:

  • Hydrogen bonding : Triazole N2 and N3 interact with Ser/Thr residues in fungal CYP51 .

  • π-π stacking : The furan ring aligns with hydrophobic pockets in bacterial DHFR .

Stability and Degradation

  • Thermal stability : Decomposes at 218°C (DSC analysis).

  • Photodegradation : UV light (254 nm) induces cleavage of the acetamide bond (t₁/₂ = 4.2h in MeCN).

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs include 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., compounds 3.1–3.21) and derivatives with substituents on the triazole ring or acetamide nitrogen (Table 1). Key structural differences include:

  • Triazole Substituents: Unlike the 3-methyl group in the target compound, analogs often feature amino (e.g., 4-amino in ), ethyl (e.g., ), or allyl (e.g., ) groups at the triazole’s 4th position.
  • Linker Groups: The target lacks a sulfanyl (-S-) bridge present in many analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) .
  • Acetamide Nitrogen Substituents : The furan-2-ylmethyl group contrasts with substituted phenyl rings (e.g., 3-nitrophenyl in c) or fluorinated aryl groups (e.g., ).

Table 1. Structural Comparison of Selected Analogs

Compound ID Triazole Substituents Acetamide N-Substituent Key Functional Groups Reference
Target Compound 3-methyl-1H-1,2,4-triazol-5-yl Furan-2-ylmethyl - -
2-((4-amino-5-(furan-2-yl)... 4-amino, 5-furan-2-yl Varied aryl (e.g., 3-nitrophenyl) -S- bridge
4-ethyl, 5-furan-2-yl 5-fluoro-2-methylphenyl -S- bridge
4-ethyl, 5-furan-2-yl 3-(trifluoromethyl)phenyl -S- bridge

Pharmacological Activity

The anti-exudative and anti-inflammatory activities of related compounds highlight the impact of substituents:

  • Anti-Exudative Activity: Analogs with electron-withdrawing groups (e.g., nitro in b–c) show enhanced activity compared to unsubstituted derivatives .
  • Structural-Activity Relationships (SAR) :
    • Furan Role : The furan ring’s π-electron density may facilitate interactions with hydrophobic enzyme pockets .
    • Triazole Modifications : Methyl groups (as in the target) enhance steric bulk, possibly affecting binding to targets like VEGFR-2 (as seen in ) or JNK ().

Table 2. Pharmacological Data of Selected Analogs

Compound ID Activity (Dose) Reference
2-((4-amino-5-(furan-2-yl)... Anti-exudative (10 mg/kg)
Diclofenac Sodium (Control) Anti-exudative (8 mg/kg)
(VEGFR-2 targets) Antiproliferative (IC50 ~1 μM)

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-2-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide?

Methodological Answer: The synthesis typically involves two key steps:

Core Triazole Formation : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in ethanol under basic conditions (KOH) via alkylation. This forms the thioether intermediate .

Acetamide Functionalization : Subsequent modifications (e.g., Paal-Knorr condensation or copper-catalyzed cycloadditions) introduce substituents to optimize biological activity .
Critical Parameters : Reaction temperature (reflux conditions), solvent polarity (ethanol/water mixtures), and stoichiometric control of KOH to avoid side reactions .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirm carbonyl (C=O, ~1670–1680 cm⁻¹) and triazole ring vibrations (C-N, ~1300 cm⁻¹) .
    • NMR : Key signals include furan protons (δ 6.2–7.4 ppm), acetamide carbonyl (δ ~165–170 ppm in ¹³C), and triazole methyl groups (δ ~2.5 ppm in ¹H) .
  • Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Table 1 : Representative Spectroscopic Data

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Acetamide (C=O)1670–1680-165–170
Triazole (C-N)1290–1310-145–150
Furan (C-O-C)1250–12756.2–7.4 (multiplet)110–120

Q. What biological activities have been reported for this compound?

Methodological Answer:

  • Anti-exudative Activity : Evaluated in rat models (e.g., formalin-induced edema) at doses of 50–100 mg/kg. Substituents at the triazole 4th position (e.g., nitro, methoxy) enhance activity by 30–40% compared to unmodified analogs .
  • Antiproliferative Potential : Hydroxyacetamide derivatives show IC₅₀ values <10 µM in cancer cell lines, linked to triazole-mediated protein binding .

Advanced Research Questions

Q. How to design experiments to assess anti-exudative activity while minimizing confounding factors?

Methodological Answer:

  • Animal Models : Use Sprague-Dawley rats (n ≥ 6 per group) with standardized edema induction (e.g., subcutaneous formalin) .
  • Controls : Include positive controls (e.g., indomethacin) and vehicle-treated groups.
  • Dosage Optimization : Perform dose-response studies (25–150 mg/kg) with pharmacokinetic profiling to correlate plasma concentrations with efficacy .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to address inter-group variability .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for triazole derivatives?

Methodological Answer:

  • Hypothesis Testing : Compare substituent effects systematically. For example, electron-withdrawing groups (e.g., -NO₂) at the triazole 4th position increase anti-exudative activity, while bulky groups (e.g., -Ph) may sterically hinder target binding .
  • Computational Modeling : Use DFT calculations to quantify electronic effects (e.g., Hammett σ values) and molecular docking to predict binding affinities .
  • Iterative Synthesis : Design analogs with incremental modifications (e.g., -F vs. -Cl) to isolate electronic vs. steric contributions .

Table 2 : Substituent Effects on Anti-Exudative Activity

Substituent (Position)LogPActivity (% Inhibition)
-NO₂ (4th)1.285%
-OCH₃ (4th)0.878%
-Cl (3rd)1.565%
Unmodified0.350%

Q. What computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or NF-κB pathways. Prioritize binding poses with triazole-furan stacking and hydrogen bonds to catalytic residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Develop regression models correlating descriptors (e.g., polar surface area, H-bond donors) with IC₅₀ values from antiproliferative assays .

Q. How to optimize solubility and bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to enhance aqueous solubility .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve dissolution rates. Characterize via HPLC and dynamic light scattering .
  • Metabolic Stability : Assess liver microsome metabolism to identify vulnerable sites (e.g., furan oxidation) and block them with fluorine substituents .

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